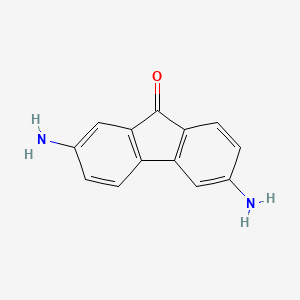

2,6-Diamino-9h-fluoren-9-one

Description

Significance of Fluorenone Scaffolds in Contemporary Organic and Materials Chemistry

Fluorenone and its derivatives are important structural motifs in organic and materials chemistry. researchgate.net The rigid, planar, and electron-deficient nature of the fluorenone core makes it an attractive component for constructing materials with interesting photophysical and electronic properties. researchgate.net These scaffolds are known for their high thermal stability and good charge transport characteristics, which are crucial for applications in organic electronics. rsc.org For instance, fluorenone-based materials have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as sensitizers in solar cells. rsc.orgconicet.gov.ar The carbonyl group at the 9-position acts as an electron-withdrawing group, which can be strategically utilized to tune the electronic properties of the molecule. researchgate.net

Strategic Importance of Diamino Substitution for Molecular Functionalization and Derivatization

The introduction of amino groups onto the fluorenone scaffold, as in 2,6-diamino-9H-fluoren-9-one, is of significant strategic importance. These primary amine functionalities serve as versatile handles for a wide array of chemical transformations, allowing for the further functionalization and derivatization of the core molecule. This opens up pathways to a diverse range of compounds with tailored properties.

The amino groups can readily undergo reactions such as acylation, alkylation, and condensation with various electrophiles. This versatility allows for the synthesis of more complex structures, including Schiff bases, amides, and polymers. For example, the diamino functionality is crucial for polymerization reactions, enabling the incorporation of the fluorenone unit into polymer backbones to create high-performance materials. The electronic nature of the amino groups, being electron-donating, also significantly alters the electronic landscape of the fluorenone system, impacting its optical and electronic properties.

Overview of Key Academic Research Trajectories for this compound

While research on the 2,7-diamino isomer of fluorenone is more prevalent, studies involving the 2,6-diamino isomer are also emerging, focusing on its potential in materials science. A significant research trajectory involves the use of this compound as a monomer in the synthesis of novel polymers. The positioning of the amino groups at the 2 and 6 positions influences the geometry and electronic structure of the resulting polymers, which can lead to unique material properties.

Research efforts are directed towards synthesizing and characterizing polymers derived from this compound to explore their thermal stability, solubility, and optical and electronic properties. These polymers are being investigated for potential applications in areas such as high-performance plastics and organic electronic devices.

Historical Context of Fluorene (B118485) and Fluorenone Derivatives in Chemical Sciences

The parent compound, fluorene, was first isolated from coal tar in the late 19th century. oszk.hu Its derivative, fluorenone, obtained by the oxidation of fluorene, quickly became a subject of interest due to its chemical reactivity. oszk.hu Early research in the 20th century focused on the fundamental reactions and properties of fluorene and fluorenone.

The development of synthetic methodologies for fluorenone derivatives has a long history, with intramolecular Friedel-Crafts type reactions being one of the earliest and most common methods for their preparation. researchgate.net Over the years, a variety of synthetic routes have been developed to introduce different functional groups onto the fluorenone scaffold, leading to a vast library of derivatives with diverse properties. The study of aminofluorenones, including the diamino-substituted isomers, is a part of this broader historical development, driven by the quest for new dyes, pharmaceuticals, and later, advanced materials.

Structure

3D Structure

Properties

CAS No. |

53197-77-6 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2,6-diaminofluoren-9-one |

InChI |

InChI=1S/C13H10N2O/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)13(10)16/h1-6H,14-15H2 |

InChI Key |

QQHDRVBDLVUIPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=C(C=C3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Diamino 9h Fluoren 9 One and Precursors

Regioselective Synthesis of the Fluoren-9-one Core Scaffold

The formation of the tricyclic fluoren-9-one system is the foundational stage of the synthesis. Several methods have been developed to achieve this with high regioselectivity, which is crucial for determining the final substitution pattern.

Classic intramolecular Friedel-Crafts acylation is a long-standing method. This reaction typically involves the cyclization of a biphenyl-2-carboxylic acid derivative using a strong acid, such as polyphosphoric acid or sulfuric acid, or a Lewis acid like aluminum chloride with the corresponding acyl chloride. organic-chemistry.orgrsc.org The regioselectivity is dictated by the position of the carboxylic acid group on the biphenyl (B1667301) precursor, leading to the ketone at the C9 position.

More contemporary, metal-catalyzed approaches offer milder conditions and broader functional group tolerance. Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids, for instance, provides an efficient route to fluorenones, avoiding the large quantities of acidic waste generated by traditional Friedel-Crafts reactions. organic-chemistry.org Another prominent method is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. organic-chemistry.org This process effectively constructs the fluoren-9-one skeleton from readily available starting materials under a carbon monoxide atmosphere.

| Method | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Biphenyl-2-carboxylic acid, PPA or AlCl₃/SOCl₂ | Well-established, direct cyclization | organic-chemistry.orgrsc.org |

| Rhodium-Catalyzed Intramolecular Acylation | Biarylcarboxylic acid, [RhCl(cod)]₂, DPPE | Milder conditions, less acidic waste | organic-chemistry.org |

| Palladium-Catalyzed Cyclocarbonylation | o-Halobiaryl, CO, Pd catalyst | High yields, good functional group tolerance | organic-chemistry.org |

Introduction and Functional Group Interconversion Strategies for Amino Moieties

Once the fluoren-9-one core is synthesized, the next critical phase is the introduction of amino groups at the 2 and 6 positions. The most common and well-documented strategy involves a two-step functional group interconversion sequence: electrophilic nitration followed by reduction.

First, the fluoren-9-one scaffold undergoes dinitration. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the formation of the desired 2,6-dinitro-9H-fluoren-9-one isomer over other possibilities like the 2,7-dinitro isomer. The electron-withdrawing nature of the ketone at C9 directs the incoming nitro groups primarily to the 2 and 7 positions, with the 2,6-isomer also being accessible.

The subsequent step is the reduction of the two nitro groups to the corresponding amino functionalities. This transformation is a cornerstone of aromatic chemistry and can be accomplished using several methods. A classic approach is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in a mixture of hydrochloric acid and acetic acid. acs.org Alternatively, catalytic hydrogenation offers a cleaner route. This involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a Lindlar catalyst. google.com

Catalytic Approaches and Mechanistic Considerations in Synthesis of the Compound

Catalysis is central to modern, efficient syntheses of 2,6-diamino-9H-fluoren-9-one, playing a key role in both the formation of the core and the introduction of the amino groups.

In the rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids, the proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate, followed by oxidative addition to the Rh(I) center. organic-chemistry.org Subsequent reductive elimination forms the ketone and regenerates the active catalyst. For palladium-catalyzed carbonylative cyclizations, the mechanism is believed to proceed via oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion, migratory insertion, and reductive elimination to furnish the fluorenone ring.

The mechanism of catalytic hydrogenation for the reduction of the nitro groups is a surface-catalyzed process. Both the dinitrofluorenone substrate and molecular hydrogen are adsorbed onto the surface of the catalyst (e.g., palladium). The H-H bond is cleaved, and hydrogen atoms are transferred sequentially to the nitro group, which is reduced first to a nitroso intermediate, then to a hydroxylamine (B1172632) intermediate, and finally to the amine, releasing a molecule of water at each of the latter two stages. The efficiency of this process depends on catalyst activity, hydrogen pressure, and solvent choice.

Multistep Synthetic Pathways and Optimization of Reaction Conditions for Yield and Purity

A representative pathway is as follows:

Oxidation: Fluorene (B118485) is oxidized to 9H-fluoren-9-one.

Nitration: 9H-fluoren-9-one is treated with a nitrating mixture (HNO₃/H₂SO₄) to yield 2,6-dinitro-9H-fluoren-9-one.

Reduction: The dinitro intermediate is reduced to the final product, this compound.

Optimization of this pathway involves a systematic study of reaction parameters. For the oxidation step, conditions can be tuned to maximize the conversion of fluorene while minimizing side products. In the nitration step, controlling the temperature (typically 0-10 °C) and the stoichiometry of the acids is critical for achieving the desired regioselectivity and preventing over-nitration. For the final reduction, the choice of reducing agent and catalyst is crucial. While SnCl₂ is effective, catalytic hydrogenation is often preferred for its cleaner workup and reduced metal waste. google.comacs.org Optimization here would involve screening catalysts (e.g., Pd/C, PtO₂, Raney Nickel), solvents, temperature, and hydrogen pressure to achieve complete reduction with minimal reaction time and catalyst loading.

Modern techniques like automated flow chemistry are increasingly being used to optimize multistep syntheses, allowing for rapid screening of conditions and improved process safety and efficiency. researchgate.net

| Step | Transformation | Typical Reagents | Key Optimization Parameters | Reference |

|---|---|---|---|---|

| 1 | Fluorene → 9H-Fluoren-9-one | O₂, KOH, DMF | Temperature, base concentration, oxygen flow rate | google.com |

| 2 | 9H-Fluoren-9-one → 2,6-Dinitro-9H-fluoren-9-one | HNO₃, H₂SO₄ | Temperature control (0-10 °C), acid ratio, reaction time | acs.org |

| 3 | 2,6-Dinitro-9H-fluoren-9-one → this compound | H₂, Pd/C catalyst or SnCl₂/HCl | Catalyst selection and loading, H₂ pressure, solvent, temperature | google.comacs.org |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

A key area for improvement is the initial oxidation of fluorene. Traditional methods often use stoichiometric amounts of heavy metal oxidants like chromium trioxide or potassium dichromate, which are toxic and generate hazardous waste. google.com A greener alternative is the aerobic oxidation of fluorene using molecular oxygen or air as the ultimate oxidant, often catalyzed by a simple base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). google.com This method demonstrates high atom economy and avoids toxic metal waste.

For the electrophilic substitution steps, research has shown that nitration of fluorenone can be performed using water as the sole solvent, which dramatically reduces the reliance on large volumes of organic solvents and corrosive acids. researchgate.net

Furthermore, the shift from stoichiometric reagents to catalytic systems is a core principle of green chemistry. The use of rhodium or palladium catalysts for the core synthesis, instead of stoichiometric Lewis or Brønsted acids for Friedel-Crafts reactions, significantly reduces waste. organic-chemistry.org Similarly, catalytic hydrogenation is a greener choice for the reduction of nitro groups compared to dissolving metal reductions (like SnCl₂), as it typically proceeds with higher atom economy and generates water as the only stoichiometric byproduct.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9H-Fluoren-9-one |

| Fluorene |

| Biphenyl-2-carboxylic acid |

| 2,6-Dinitro-9H-fluoren-9-one |

| 2,7-Dinitro-9H-fluoren-9-one |

| Nitric acid |

| Sulfuric acid |

| Tin(II) chloride |

| Hydrochloric acid |

| Acetic acid |

| Carbon monoxide |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Potassium hydroxide |

| Dimethylformamide (DMF) |

Reactivity and Derivatization Strategies of 2,6 Diamino 9h Fluoren 9 One

Chemical Transformations Involving Amino Functional Groups

The two primary amino groups at the 2 and 6 positions of the fluorene (B118485) core are nucleophilic and readily undergo reactions with various electrophiles. This allows for the introduction of a wide range of functional groups and the construction of larger molecular architectures.

The primary amino groups of 2,6-Diamino-9H-fluoren-9-one can be readily acylated to form amides or sulfonated to yield sulfonamides. These reactions are fundamental in modifying the electronic properties of the molecule and for introducing linking groups for further functionalization.

Acylation and Amidation: Treatment of this compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions leads to the formation of the corresponding N,N'-diacyl derivatives. For instance, reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding bis-amide. Similarly, direct amidation with carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by heating to drive off water. These reactions are crucial for the synthesis of polyamides, as will be discussed in a later section.

Sulfonamidation: The amino groups can also react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form stable bis-sulfonamide linkages. This transformation is useful for introducing sulfonamide groups which can act as hydrogen bond donors and influence the solid-state packing of the molecules.

Table 1: Representative Acylation, Amidation, and Sulfonamidation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N,N'-(9-oxo-9H-fluorene-2,6-diyl)diacetamide |

| Amidation | Benzoic acid/DCC | N,N'-(9-oxo-9H-fluorene-2,6-diyl)dibenzamide |

| Sulfonamidation | p-Toluenesulfonyl chloride | N,N'-(9-oxo-9H-fluorene-2,6-diyl)bis(4-methylbenzenesulfonamide) |

The primary amino groups of this compound readily condense with aldehydes and ketones to form bis-Schiff bases (or bis-imines). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting carbon-nitrogen double bonds extend the conjugation of the fluorene system, which can significantly impact the photophysical properties of the molecule, often leading to enhanced fluorescence.

The reaction with a wide variety of aromatic and aliphatic aldehydes allows for the introduction of diverse functionalities at the periphery of the fluorene core. For example, condensation with salicylaldehyde (B1680747) would introduce hydroxyl groups ortho to the imine bond, which can act as hydrogen bonding sites or as coordination sites for metal ions.

Table 2: Synthesis of Bis-Schiff Bases from this compound

| Aldehyde Reagent | Product Name |

|---|---|

| Benzaldehyde | 2,6-bis(benzylideneamino)-9H-fluoren-9-one |

| Salicylaldehyde | 2,2'-((((9-oxo-9H-fluorene-2,6-diyl)bis(azanylylidene))bis(methanylylidene))bis(phenol)) |

| 4-Methoxybenzaldehyde | 2,6-bis((4-methoxybenzylidene)amino)-9H-fluoren-9-one |

The aromatic amino groups of this compound are key functionalities for the construction of fused heterocyclic ring systems. Several classic organic reactions can be employed to build additional rings onto the fluorene framework, leading to complex polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

One such reaction is the Skraup synthesis , where an aromatic amine is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce a quinoline (B57606) ring. Applying this reaction to this compound would be expected to yield a bis-quinoline fused fluorenone derivative.

Another important heterocyclization is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure. While the amino groups of this compound are not β-arylethylamines themselves, derivatization of the amino groups to introduce the necessary ethylamine (B1201723) moiety would open up this pathway for the synthesis of fused tetrahydroisoquinoline-type structures.

Furthermore, the amino groups can be diazotized and subsequently used in cyclization reactions to form fused triazole or other nitrogen-containing heterocyclic rings.

The difunctional nature of this compound makes it an excellent monomer for the synthesis of condensation polymers such as polyamides and polyimides. These polymers often exhibit high thermal stability, good mechanical properties, and interesting optical and electronic characteristics due to the rigid fluorene core.

Polyamide Synthesis: Polycondensation of this compound with diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride, yields aromatic polyamides (aramids). These reactions are typically carried out at low temperatures in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). The resulting polymers contain the fluorenone moiety in the backbone, which can impart desirable properties like solubility and processability.

Polyimide Synthesis: Aromatic polyimides are renowned for their exceptional thermal and chemical resistance. This compound can be used as the diamine monomer in a two-step polycondensation reaction with aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). The first step involves the formation of a soluble poly(amic acid) precursor at low temperatures. Subsequent thermal or chemical imidization leads to the formation of the final polyimide. The incorporation of the fluorenone unit can enhance the solubility and optical transparency of the resulting polyimide films.

Reactivity at the Fluoren-9-one Carbonyl Group

The carbonyl group at the 9-position of the fluorene ring is a ketone and exhibits typical ketonic reactivity, primarily undergoing nucleophilic addition and reduction reactions.

Reduction: The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 2,6-diamino-9H-fluoren-9-ol. This transformation can be achieved using various reducing agents. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but care must be taken to avoid reduction of other functional groups if present. The resulting fluorenol derivative is often a fluorescent compound and can serve as a precursor for further reactions.

Oxidation: The secondary alcohol of 2,6-diamino-9H-fluoren-9-ol can be oxidized back to the parent ketone, this compound. This re-oxidation can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or through aerobic oxidation under basic conditions. The reversible nature of this reduction-oxidation pathway allows for the chemical switching of the properties of the molecule.

Table 3: Reduction and Oxidation of the Carbonyl Group

| Transformation | Reagent | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | 2,6-Diamino-9H-fluoren-9-ol |

| Oxidation | Pyridinium chlorochromate (PCC) | This compound |

Nucleophilic Addition and Condensation Reactions

The carbonyl group at the C9 position of the fluorenone core is a key site for nucleophilic attack. While the aromatic system can delocalize some of the electron density, the carbon atom of the C=O bond remains electrophilic and susceptible to reaction with various nucleophiles. A prominent example of this reactivity is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. sciforum.net

In this reaction, the fluorenone derivative reacts with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The reaction proceeds via a nucleophilic addition of the enolate from the active methylene compound to the carbonyl carbon, followed by a dehydration step to yield a 9-dicyanomethylene fluorene derivative. This transformation is crucial for synthesizing molecules with extended π-conjugation, which are of interest in materials science.

Below is a table illustrating potential Knoevenagel condensation reactions with this compound.

| Active Methylene Compound | Catalyst | Product Structure |

| Malononitrile | Piperidine or Boric Acid | 2-((2,7-diamino-9H-fluoren-9-ylidene)malononitrile) |

| Ethyl Cyanoacetate | Sodium Ethoxide | Ethyl 2-cyano-2-(2,7-diamino-9H-fluoren-9-ylidene)acetate |

| 2-(4-nitrophenyl)acetonitrile | Potassium Hydroxide (B78521) | 2,7-diamino-9-(1-(4-nitrophenyl)-1-cyanomethylene)-9H-fluorene |

This table presents plausible reaction outcomes based on established chemical principles like the Knoevenagel condensation.

Aromatic Substitution Reactions on the Fluorenone Ring System

The fluorenone ring system can undergo aromatic substitution reactions, with the regioselectivity being strongly influenced by the existing substituents: the two amino groups (-NH2) and the carbonyl group (-C=O).

Electrophilic Aromatic Substitution (EAS) Strategies

In electrophilic aromatic substitution (EAS), the directing effects of the functional groups on the aromatic ring are paramount. wikipedia.orguci.edu The amino groups are powerful activating groups and ortho-, para-directors due to their ability to donate electron density via resonance. lkouniv.ac.in Conversely, the carbonyl group is a deactivating group and a meta-director because of its electron-withdrawing nature.

The combined influence of these groups on the 2,6-diaminofluorenone core dictates that incoming electrophiles will preferentially substitute at the positions ortho and para to the strongly activating amino groups. Therefore, the C1, C3, C5, and C8 positions are the most likely sites for electrophilic attack. Reactions such as nitration and halogenation are expected to proceed at these positions. For instance, the nitration of unsubstituted 9-fluorenone (B1672902) is known to yield 2-nitrofluorenone and subsequently 2,7-dinitrofluorenone. researchgate.net In the case of 2,6-diaminofluorenone, the amino groups would further activate the ring and direct incoming electrophiles to the available ortho and para positions.

The following table summarizes the directing effects of the substituents on the this compound ring system.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

| Amino (-NH2) | C2, C6 | Activating, Electron-Donating | Ortho, Para | C1, C3, C5, C8 |

| Carbonyl (-C=O) | C9 | Deactivating, Electron-Withdrawing | Meta | C2, C4, C5, C7 (relative to C9) |

The strong activating effect of the amino groups dominates, making the C1, C3, C5, and C8 positions the most reactive sites for EAS.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, but they require an appropriate handle on the aromatic ring, typically a halide (Br, I). mdpi.com Therefore, to utilize this compound in reactions like the Sonogashira or Suzuki-Miyaura coupling, it must first be halogenated. ias.ac.in

Following the principles of EAS described above, halogenation (e.g., bromination) would likely occur at the C3 and C5 positions, yielding 3,5-dibromo-2,6-diamino-9H-fluoren-9-one. This di-halogenated derivative can then serve as a substrate for subsequent cross-coupling reactions.

Suzuki-Miyaura Coupling: The di-bromo derivative can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds, extending the conjugated system. mdpi.com

Sonogashira Coupling: Reaction of the di-bromo derivative with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would yield di-alkynylated fluorenone structures.

These multi-step synthetic strategies provide a versatile route to complex, functionalized fluorenone derivatives.

| Reaction Sequence | Step 1: Reagents | Step 2: Coupling Partner & Catalyst | Final Product Type |

| Suzuki-Miyaura | Br₂, FeBr₃ | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Di-phenyl substituted diaminofluorenone |

| Sonogashira | I₂, HIO₃ | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | Di-(trimethylsilylethynyl) substituted diaminofluorenone |

This table outlines a synthetic pathway where the fluorenone core is first functionalized via halogenation and then used in cross-coupling reactions.

Synthesis of Advanced Polymeric Architectures Incorporating this compound

The presence of two primary amine groups makes this compound an excellent diamine monomer for step-growth polymerization. The rigid and bulky fluorenone core can impart desirable properties such as high thermal stability, good solubility, and specific optical characteristics to the resulting polymers. researchgate.netmdpi.com

Polyimides, Polyamides, and Poly(azomethine)s

High-performance polymers can be synthesized using this compound as the core building block.

Polyimides: Aromatic polyimides are renowned for their exceptional thermal and chemical resistance. kpi.ua They are typically synthesized in a two-step process. First, this compound is reacted with an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide via thermal or chemical cyclodehydration.

Polyamides: Wholly aromatic polyamides, or aramids, are known for their high strength and thermal stability. researchgate.net The polycondensation of this compound with aromatic diacid chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride) via low-temperature solution polymerization yields high molecular weight polyamides.

Poly(azomethine)s: These polymers, also known as poly-Schiff bases, are synthesized by the condensation reaction of a diamine with a dialdehyde (B1249045). Reacting this compound with a dialdehyde like terephthalaldehyde (B141574) results in a conjugated polymer containing imine linkages in the main chain.

| Polymer Type | Co-monomer | Linkage Formed | Key Polymer Properties |

| Polyimide | Pyromellitic Dianhydride (PMDA) | Imide | High thermal stability, chemical resistance |

| Polyamide | Terephthaloyl Chloride | Amide | High mechanical strength, thermal stability |

| Poly(azomethine) | Terephthalaldehyde | Azomethine (Imine) | Conjugated backbone, optical/electronic properties |

Conjugated and Ladder-Type Polymers

The rigid structure of the fluorenone unit makes it an attractive component for creating polymers with highly ordered and planar backbones, which are desirable for applications in organic electronics.

Conjugated Polymers: Building on the cross-coupling strategies discussed previously, a di-halogenated derivative of this compound can be copolymerized with a di-boronic acid ester comonomer (via Suzuki polymerization) to create a fully conjugated polymer. The resulting polymer would have an extended π-electron system along its backbone, a key feature for semiconducting materials.

Ladder-Type Polymers: Ladder polymers consist of two parallel polymer chains that are regularly connected by cross-links, resulting in exceptional rigidity and thermal stability. bohrium.com A potential route to a ladder polymer could involve the reaction of this compound with a monomer containing reactive groups positioned to facilitate a subsequent intramolecular ring-closing (ladderization) reaction. For example, polymerization with a dianhydride that also contains ortho-hydroxyl groups could yield a polyimide that can then undergo a thermally induced cyclization to form a benzoxazole-imide ladder structure, creating a fully planar and rigid architecture.

Copolymers and Block Copolymers for Tailored Properties

The incorporation of the this compound moiety into polymeric structures, such as copolymers and block copolymers, allows for the development of materials with precisely controlled properties. The diamino functionality serves as a versatile handle for polymerization reactions, enabling the creation of polymers with enhanced thermal stability, specific optoelectronic characteristics, or desired self-assembly behaviors.

One common approach to synthesizing copolymers involves condensation polymerization, where the diamino-fluorenone monomer is reacted with a suitable comonomer, such as a diacid chloride or a dianhydride, to form polyamides or polyimides, respectively. The properties of the resulting copolymer can be tuned by judiciously selecting the comonomer. For instance, incorporating flexible aliphatic linkers can enhance solubility and processability, while the use of rigid aromatic comonomers can lead to materials with high thermal resistance and mechanical strength.

Below is a table summarizing potential copolymer structures incorporating a diamino-fluorenone unit and their anticipated properties.

| Copolymer Type | Comonomer Example | Potential Polymerization Method | Anticipated Properties |

| Polyamide | Terephthaloyl chloride | Condensation Polymerization | High thermal stability, good mechanical strength |

| Polyimide | Pyromellitic dianhydride | Condensation Polymerization | Excellent thermal and chemical resistance |

| Poly(fluorene-aniline) | 2-alkylaniline | Oxidative Condensation | Conjugated, electroactive, potential for use in organic electronics |

Rational Design and Synthesis of Novel Molecular Scaffolds and Derivatives

The rational design of novel molecular scaffolds and derivatives based on this compound is a key strategy for developing new therapeutic agents and functional materials. The amino groups at the 2 and 6 positions provide convenient points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

A prominent strategy in the design of novel derivatives involves the acylation of the amino groups. For instance, reaction with acyl chlorides or anhydrides can yield a variety of amide derivatives. The nature of the acyl group can be varied to modulate the electronic properties, solubility, and biological activity of the resulting compound. For example, the introduction of long alkyl chains can increase solubility in organic solvents, while the incorporation of specific pharmacophores can lead to compounds with targeted biological activities.

Another powerful approach is the use of the diamino-fluorenone as a scaffold for the synthesis of symmetrical derivatives. This strategy has been successfully employed in the development of potent and selective inhibitors of various enzymes. nih.gov For instance, symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have been rationally designed as inhibitors of Sirtuin 2 (SIRT2), a protein implicated in a range of diseases. nih.gov This design approach often involves computational methods, such as molecular docking, to predict the binding of the designed molecules to the target protein. nih.gov A similar strategy could be applied to the 2,6-diamino isomer to explore new chemical space for drug discovery.

The synthesis of such derivatives typically involves a multi-step process. The initial step is often the reduction of the corresponding dinitro-fluorenone to the diamino-fluorenone. nih.gov Subsequent reactions can then be carried out to introduce the desired side chains. For example, the synthesis of urea (B33335) derivatives can be achieved by reacting the diamino-fluorenone with isocyanates.

The following table presents examples of rationally designed derivatives based on a diaminofluorenone scaffold and their potential applications.

| Derivative Type | Synthetic Strategy | Potential Application |

| Bis-amide | Acylation with 2-bromoacetyl bromide | Intermediate for further functionalization |

| Bis-urea | Reaction with N-aryl-1-carbonyl-1H-imidazole | Enzyme inhibition (e.g., SIRT2 inhibitors) nih.gov |

| Prolinamide conjugates | Coupling with amino acid derivatives | Antiviral agents (e.g., HCV NS5A inhibitors) nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) couplings, confirming which protons are adjacent on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon atoms they are directly attached to, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Identification and Analysis of Characteristic Functional Group Vibrations

An FTIR or Raman spectrum of 2,6-Diamino-9H-fluoren-9-one would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

N-H stretching from the primary amine groups, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C=O stretching from the ketone group, a strong, sharp band expected around 1700-1720 cm⁻¹.

C=C stretching from the aromatic rings in the 1450-1600 cm⁻¹ region.

C-N stretching around 1250-1350 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: This data is illustrative and not from experimental measurement.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 1700-1720 | C=O Stretch | Ketone |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Studies of Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy is also sensitive to intermolecular forces like hydrogen bonding. The position and shape of the N-H and C=O stretching bands can change depending on the sample's concentration or physical state (solid vs. solution). Shifts in these vibrational modes can provide evidence for and quantify the strength of intermolecular hydrogen bonds between the amine protons and the carbonyl oxygen of neighboring molecules. However, no such studies specific to this compound have been found.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

UV-Visible absorption spectroscopy would reveal the wavelengths of light the molecule absorbs, corresponding to electronic transitions (e.g., π → π* and n → π*). The presence of the amino groups (electron-donating) and the carbonyl group (electron-withdrawing) on the conjugated fluorenone system is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the unsubstituted fluorenone parent compound.

Fluorescence emission spectroscopy would characterize the light emitted by the molecule after it has been excited by absorbing light. The emission spectrum, quantum yield, and lifetime are key properties that would describe its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe. Without experimental data, the specific absorption maxima (λmax), emission maxima, and Stokes shift for this compound remain unknown.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org For conjugated systems like this compound, the absorption is primarily due to π → π* and n → π* transitions. msu.edu The fluorenone core possesses an extended π-electron system, and the addition of two amino groups as powerful auxochromes is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the parent fluorenone. utoronto.ca This shift arises from the donation of the nitrogen lone pair electrons into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. utoronto.ca

Fluorescence and Photoluminescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by analyzing the light it emits after excitation. The emission spectrum is typically red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. The nature and position of substituents on the fluorenone core can significantly influence the fluorescence properties. For instance, studies on other fluorenone derivatives have shown that the position of electron-donating groups impacts the emission quantum yield. researchgate.net The amino groups on the 2,6-positions are expected to induce significant intramolecular charge transfer (ICT) character in the excited state, which often leads to strong solvent-dependent (solvatochromic) emission properties.

Despite these expectations, detailed experimental fluorescence or photoluminescence spectra for this compound could not be located in the reviewed scientific databases.

Quantum Yield and Excited-State Lifetime Determinations

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. nist.gov The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are fundamental to understanding the kinetics of the de-excitation pathways, which include both radiative (fluorescence) and non-radiative decay. mdpi.com

For the parent 9-fluorenone (B1672902) molecule, the fluorescence lifetime has been measured to be around 16 ns in a polar solvent like acetonitrile. The substitution with amino groups would be expected to alter these values significantly. However, specific experimental data for the fluorescence quantum yield and excited-state lifetime of this compound are not available in the current literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). mdpi.com The molecular formula for this compound is C₁₃H₁₀N₂O. This composition allows for the calculation of a theoretical monoisotopic mass. Analysis of the fragmentation pattern in the mass spectrum can further help to elucidate the molecular structure.

While the theoretical exact mass can be calculated, specific experimental HRMS data and fragmentation analysis for this compound have not been found in the surveyed literature.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O |

| Molar Mass | 210.23 g/mol |

| Theoretical Monoisotopic Mass | 210.07931 Da |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A review of crystallographic studies on fluorene (B118485) and 9-fluorenone derivatives highlights the structural diversity within this class of compounds. However, there is no published crystal structure for this compound in the Cambridge Structural Database (CSD) or other surveyed sources. The more common isomer, 2,7-Diamino-9H-fluoren-9-one, has a known crystal structure. nih.gov

Elucidation of Molecular Conformation and Stereochemistry

Without experimental crystallographic data, a definitive description of the molecular conformation and stereochemistry of this compound in the solid state is not possible. Such data would provide precise bond lengths, bond angles, and dihedral angles, confirming the planarity of the fluorenone system and the geometry of the amino substituents.

Computational and Theoretical Investigations of 2,6 Diamino 9h Fluoren 9 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of organic molecules. DFT calculations for 2,6-Diamino-9H-fluoren-9-one would provide fundamental insights into its structure and potential applications in materials science.

The first step in a computational analysis is geometry optimization. Using a DFT method, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the most stable three-dimensional arrangement of atoms in the this compound molecule is determined. worldscientific.com This process finds the minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.

For this compound, the HOMO is expected to be delocalized across the π-system of the fluorene (B118485) core and the nitrogen atoms of the amino groups. The LUMO is likely concentrated around the electron-withdrawing carbonyl group and the aromatic rings. sciencexcel.com

Table 1: Predicted Frontier Orbital Properties for Fluorenone Derivatives Note: These are representative values for fluorenone systems to illustrate expected trends. Specific values for this compound require dedicated calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Fluorenone (Parent) | -7.99 | -1.53 | 6.46 |

| Fluorenol | -7.56 | -1.65 | 5.91 |

| Generic Amino-Substituted Fluorenone | Higher (e.g., ~ -6.5) | Higher (e.g., ~ -1.2) | Smaller (e.g., ~ 5.3) |

DFT calculations are highly effective at predicting various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the expected 1H and 13C NMR chemical shifts. These theoretical values are invaluable for confirming the molecular structure determined through experimental synthesis.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum. worldscientific.com This calculation reveals the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Given the extended conjugation and the presence of donor/acceptor groups, this compound is expected to have significant absorption in the UV-visible range.

IR Spectroscopy: DFT can compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Key predicted vibrations would include the C=O stretch of the ketone group, N-H stretches of the amino groups, and various C-C and C-H vibrations of the aromatic rings.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. mdpi.com It provides a clear picture of charge distribution and is an excellent tool for predicting chemical reactivity.

Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these would be centered on the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups.

Blue regions indicate areas of positive potential (electron-poor), which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino groups.

Fukui functions are another set of reactivity descriptors derived from DFT that identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. ajchem-a.com By analyzing the change in electron density as an electron is added or removed, these functions can pinpoint specific atoms that are most likely to participate in a chemical reaction.

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is a workhorse for ground-state properties, other methods are often employed for more complex phenomena like excited states.

Ab initio methods, such as Time-Dependent Hartree-Fock (TD-HF) or more advanced methods like Complete Active Space Self-Consistent Field (CASSCF), can provide a more detailed description of electronic excited states. These methods are computationally intensive but can be crucial for understanding the photophysics and photochemistry of a molecule.

Such studies on this compound would explore the nature of its various excited singlet and triplet states. This includes calculating the energy of these states and the probabilities of transitions between them, such as internal conversion (IC) and intersystem crossing (ISC). Understanding these photochemical pathways is essential for applications in fields like organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy, where the behavior of a molecule after absorbing light is of primary importance. Investigations into related fluorenone derivatives have detailed their deactivation channels, which are heavily influenced by substituents and the solvent environment. researchgate.netresearchgate.net

Conformational Analysis and Tautomerism Studies

Computational methods are pivotal in elucidating the conformational landscape and tautomeric possibilities of this compound. These theoretical investigations provide insights into the molecule's structural preferences and the relative stabilities of its various forms.

Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation of the two amino groups attached to the fluorenone core. The central tricyclic system is largely planar, and computational studies, often employing Density Functional Theory (DFT), help in understanding the rotational barriers and preferred orientations of the amino substituents. The analysis of the potential energy surface as a function of the C-N bond rotation reveals the most stable conformers. These stable conformations are dictated by a balance of electronic effects, such as conjugation between the amino lone pairs and the aromatic system, and steric interactions.

Tautomerism Studies

Theoretical calculations are also instrumental in evaluating the relative energies of potential tautomers of this compound. The most significant tautomerism to consider is the keto-enol equilibrium. Quantum chemical calculations can predict the energy difference between the keto form (this compound) and its corresponding enol tautomer. Studies on similar systems suggest that the keto form is generally more stable. rsc.org The relative stability can be influenced by factors such as intramolecular hydrogen bonding and solvent effects.

| Tautomeric Form | Computational Method | Predicted Relative Stability |

| Keto (this compound) | DFT | More Stable |

| Enol | DFT | Less Stable |

Table representing the predicted relative stability of keto-enol tautomers based on computational studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum mechanical calculations.

Conformational Flexibility and Dynamic Behavior

MD simulations can track the atomic motions of the molecule over time, providing insights into its flexibility. For this compound, these simulations can illustrate the rotational dynamics of the amino groups and the vibrational modes of the fluorenone backbone. This information is crucial for understanding how the molecule's shape and electronic properties might fluctuate under different conditions.

Intermolecular Interactions in Solution and Condensed Phases

In a solvent environment, MD simulations can model the interactions between this compound and the surrounding solvent molecules. These simulations can reveal the nature and strength of hydrogen bonds formed between the amino groups and protic solvents, as well as other non-covalent interactions. In the condensed phase, such as in a crystal, MD simulations can help predict and understand the packing arrangement of the molecules, which is governed by intermolecular forces like hydrogen bonding and π-π stacking. rsc.org

Prediction of Structure-Property Relationships through Computational Modeling

Computational modeling plays a crucial role in establishing relationships between the molecular structure of this compound and its macroscopic properties. These predictive studies are vital for designing materials with specific functionalities.

DFT and other computational methods are used to calculate key electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate or accept electrons, influencing its optical and electronic behavior.

| Property | Computational Method | Predicted Information |

| Electronic Structure | DFT | HOMO-LUMO gap, electron affinity, ionization potential |

| Spectroscopic Properties | TD-DFT | UV-Vis absorption and emission spectra |

| Non-linear Optical Properties | DFT | Hyperpolarizability |

Table summarizing the properties of this compound that can be predicted through computational modeling.

In Silico Screening and Design Principles for Novel Derivatives

The insights gained from computational studies of this compound serve as a foundation for the rational design of new derivatives with enhanced or tailored properties.

In silico screening involves the use of computational methods to evaluate large libraries of virtual compounds based on the this compound scaffold. peerscientist.com This high-throughput approach allows for the rapid identification of promising candidates for various applications without the need for extensive synthesis and experimental testing.

Based on structure-property relationships established through computational modeling, several design principles can be formulated for creating novel derivatives nih.govnih.gov:

Tuning Optoelectronic Properties: The introduction of electron-donating or electron-withdrawing groups at specific positions on the fluorenone ring can be used to modify the HOMO-LUMO gap, thereby controlling the absorption and emission wavelengths.

Enhancing Solubility: The attachment of appropriate side chains can improve the solubility of the molecule in common organic solvents, which is crucial for solution-based processing of materials.

Controlling Self-Assembly: By strategically placing functional groups that can participate in specific intermolecular interactions, it is possible to direct the self-assembly of the molecules into desired supramolecular structures.

Applications in Advanced Functional Materials and Chemical Systems

Precursor in High-Performance Polymer Synthesis

The bifunctional nature of 2,6-Diamino-9h-fluoren-9-one allows it to serve as a monomer in the synthesis of various high-performance polymers. The rigid and planar fluorene (B118485) unit can enhance the thermal stability and mechanical strength of the resulting polymers, while the amino groups provide sites for polymerization, typically through reactions with dianhydrides or dicarboxylic acids to form polyimides and polyamides, respectively.

Fluorene-containing polymers are widely investigated for their applications in optoelectronic devices due to their strong fluorescence, high charge carrier mobility, and good film-forming properties. While specific research on polymers derived from this compound for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is not extensively documented in publicly available literature, the general utility of diamino-fluorene derivatives in this field is well-established.

The fluorene core is known to be an excellent blue-light emitter, and its derivatives are often used as the emissive layer in OLEDs. The amino groups in this compound could be utilized to polymerize with suitable comonomers to create conjugated polymers. The resulting polymers would be expected to possess a high glass transition temperature (Tg) due to the rigid fluorene backbone, contributing to the morphological stability and longevity of the devices.

In the context of OPVs, fluorene-based copolymers are often employed as either the donor or acceptor material in the active layer of a solar cell. The incorporation of the fluorenone moiety could influence the electronic properties of the resulting polymer, potentially tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge separation and transport.

Table 1: Potential Optoelectronic Properties of Polymers Derived from this compound

| Property | Potential Advantage | Application |

| Strong Blue Fluorescence | Efficient light emission | OLEDs (Emissive Layer) |

| High Charge Carrier Mobility | Efficient charge transport | OLEDs, OPVs (Active Layer) |

| High Glass Transition Temp. | Morphological stability | OLEDs, OPVs |

| Tunable Energy Levels | Optimized device performance | OPVs (Donor/Acceptor) |

Note: This table is based on the known properties of fluorene-based polymers and represents potential characteristics of polymers derived from this compound.

The synthesis of polyimides from the reaction of diamines with dianhydrides is a well-established route to polymers with exceptional thermal stability and mechanical strength. Research on polyimides derived from 2,6-diaminoanthraquinone (B87147), a structurally analogous compound to this compound, has demonstrated excellent thermal stability, with decomposition temperatures exceeding 550°C. nih.gov A powdered sample of a polyimide from 2,6-diaminoanthraquinone retained 88% of its original weight after isothermal aging in air at 316°C for 1000 hours. nih.gov

These findings suggest that polyimides synthesized from this compound would likely exhibit similar high-temperature resistance. The rigid fluorene unit would contribute to a high glass transition temperature and limit thermal degradation. Such polymers are sought after for applications in the aerospace and electronics industries, where materials are exposed to extreme temperatures. nih.gov

Polyimides are extensively used as dielectric and insulating materials in the microelectronics industry due to their low dielectric constant, high dielectric strength, and excellent thermal stability. The introduction of fluorine-containing groups into the polyimide backbone is a common strategy to further reduce the dielectric constant.

While there is no specific data on polyimides from this compound for dielectric applications, the inherent properties of polyimides make them suitable candidates. The low polarizability of the fluorene core could contribute to a lower dielectric constant. Furthermore, the synthesis of polyimides from diamines and dianhydrides is a versatile process that allows for the tuning of properties by selecting appropriate co-monomers. thieme-connect.de For instance, co-polymerizing this compound with a fluorinated dianhydride could lead to a polyimide with a very low dielectric constant, making it attractive for use as an interlayer dielectric in integrated circuits.

Building Blocks for Supramolecular Architectures

The rigid structure and hydrogen-bonding capabilities of this compound make it an interesting candidate for the construction of supramolecular architectures. The amino groups can act as hydrogen bond donors, while the ketone group can act as a hydrogen bond acceptor, facilitating the formation of well-defined, self-assembled structures.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. These materials are constructed from organic linkers and either metal ions (in MOFs) or through covalent bonds between organic monomers (in COFs).

The diamino functionality of this compound makes it a potential linker for the synthesis of both MOFs and COFs. In MOF synthesis, the amino groups can coordinate to metal centers. In COF synthesis, the diamine can be reacted with trialdehydes or other multifunctional monomers to form porous, crystalline networks. The rigid and planar nature of the fluorene core would be expected to promote the formation of ordered, porous structures. While the use of 2,7-Diamino-9H-fluoren-9-one in the context of COFs has been mentioned, specific examples of MOFs or COFs constructed from the 2,6-isomer are not readily found in the literature. fluorochem.co.uk

The ability of molecules to self-assemble into higher-order structures is a key principle in supramolecular chemistry. Donor-acceptor-donor type fluorenone derivatives have been shown to form supramolecular gels in organic solvents. oup.com These gels can exhibit stimulus-responsive behavior, such as responding to acid vapors. oup.com

Given its structure, this compound possesses the necessary features to act as a gelator. The combination of hydrogen bonding sites (amino and ketone groups) and the potential for π-π stacking interactions between the fluorene units could drive the formation of fibrillar networks that entrap solvent molecules, leading to gelation. The study of the self-assembly of fluorenone derivatives at liquid-solid interfaces has also been a subject of research, demonstrating their ability to form ordered two-dimensional structures. acs.org This suggests that this compound could also be a valuable component in the design of functional surfaces and interfaces.

Despite a comprehensive search for scientific literature and data, there is a significant lack of available information regarding the applications of the specific chemical compound This compound in the fields outlined in the request. Research and documentation on this particular isomer are insufficient to provide a thorough and accurate article on its use in advanced functional materials and chemical systems.

The majority of published research focuses on the closely related isomer, 2,7-Diamino-9H-fluoren-9-one, and its derivatives. Consequently, detailed research findings, performance data, and specific examples pertaining to the applications of this compound in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic (OPV) cells, fluorescent probes, chemosensors, and catalysis are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements of the user's request, which is solely focused on the 2,6-diamino isomer. Any attempt to create such an article would be based on speculation rather than documented scientific evidence.

Catalytic Applications in Organic Transformations

Ligand Design for Metal-Catalyzed Reactions

The diamino-functionalized fluorenone scaffold holds theoretical potential for the design of novel ligands for metal-catalyzed reactions. The two amino groups can be readily derivatized, for instance, through Schiff base condensation with various aldehydes, to create bidentate or polydentate ligands. These ligands could then coordinate with a range of transition metals to form metal complexes.

The geometry and electronic properties of such ligands would be influenced by the rigid fluorenone backbone. This rigidity can be advantageous in catalysis by pre-organizing the coordination sphere around the metal center, potentially leading to high selectivity in catalytic transformations. However, a detailed investigation into the synthesis and catalytic activity of metal complexes derived specifically from this compound is not documented in the current body of scientific literature. Research on related fluorenone derivatives suggests that such complexes could be explored for applications in cross-coupling reactions, oxidation, and asymmetric catalysis.

Table 1: Potential Ligand Types Derivable from this compound

| Ligand Type | Potential Coordinating Atoms | Potential Metal Partners | Potential Catalytic Applications |

|---|---|---|---|

| Schiff Base (Imines) | N, N | Pd, Ru, Cu, Rh | Cross-coupling, Hydrogenation |

| Amides | N, O | Fe, Co, Ni | Oxidation, Reduction |

Organocatalysis and Enzyme Mimicry (non-biological efficacy)

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The structure of this compound, possessing both hydrogen bond donor (amine) and acceptor (ketone) sites, suggests its potential as a scaffold for the development of organocatalysts. For instance, the amino groups could be modified to introduce chiral moieties, leading to chiral organocatalysts for asymmetric synthesis.

Furthermore, the arrangement of functional groups on the fluorenone core could be exploited to mimic the active sites of enzymes. By incorporating specific catalytic groups in a defined spatial orientation, it is theoretically possible to create enzyme mimics for various reactions. These synthetic catalysts could offer advantages in terms of stability and substrate scope compared to their natural counterparts. Despite this potential, there is a lack of specific studies demonstrating the application of this compound or its derivatives as organocatalysts or in enzyme mimicry.

Utilization in Molecular Recognition and Host-Guest Chemistry

Molecular recognition relies on specific non-covalent interactions between a host molecule and a guest molecule. The rigid structure of the fluorenone backbone, combined with the hydrogen bonding capabilities of the amino and keto groups, makes this compound a candidate for the design of synthetic receptors.

Derivatization of the amino groups could introduce additional recognition sites, such as crown ethers, calixarenes, or other macrocyclic structures, to enhance binding affinity and selectivity for specific guest molecules, including metal ions, anions, or neutral organic molecules. The inherent fluorescence of the fluorenone core is another feature that could be exploited for the development of fluorescent chemosensors. Binding of a guest molecule could induce a change in the fluorescence properties of the host, allowing for the detection and quantification of the guest.

While the principles of host-guest chemistry suggest these possibilities, experimental studies specifically employing this compound for these purposes have not been reported. Research on other functionalized fluorene derivatives has demonstrated the viability of this scaffold in sensing and molecular recognition applications.

Table 2: Potential Host-Guest Systems Based on a this compound Scaffold

| Host Derivative | Potential Guest | Mode of Interaction | Potential Application |

|---|---|---|---|

| Crown Ether Conjugate | Alkali Metal Cations | Ion-Dipole, Hydrogen Bonding | Ion-selective Electrodes, Sensors |

| Calixarene Conjugate | Organic Molecules | van der Waals, π-π Stacking | Molecular Encapsulation, Drug Delivery |

Emerging Research Directions and Future Outlook

Integration into Hybrid Organic-Inorganic Material Systems

A significant area of emerging research is the incorporation of fluorene-based compounds into hybrid organic-inorganic material systems, particularly in the field of photovoltaics. Perovskite solar cells (PSCs), a prominent example of hybrid technology, stand to benefit from the unique properties of fluorenone derivatives.

Researchers are exploring fluorene (B118485) and fluorenone-based molecules as self-assembled monolayers (SAMs) that can function as effective electron transporting materials (ETMs). nih.gov These molecules can be anchored to metal oxide surfaces, improving the morphology of perovskite films and enhancing charge transport. nih.gov The core structure of 2,6-Diamino-9H-fluoren-9-one provides a robust and tunable platform for designing such interfacial layers.

In PSCs, hole transporting materials (HTMs) are critical for device efficiency and stability. whiterose.ac.uk Derivatives of the closely related spiro[fluorene-9,9′-xanthene] (SFX) have been engineered to serve as HTMs. rsc.orguu.nl The design principles from these studies, which focus on tuning energy levels (HOMO/LUMO) for efficient charge extraction and transport, are directly applicable to this compound. whiterose.ac.ukrsc.orguu.nl The amino groups on the this compound molecule could be functionalized to create novel HTMs, potentially passivating defects at the perovskite interface and minimizing voltage losses. rsc.org

| Research Area | Potential Role of this compound Derivatives | Key Performance Metrics |

| Perovskite Solar Cells (PSCs) | Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE), Open-Circuit Voltage (VOC), Fill Factor (FF) |

| Interfacial Layers | Electron Transporting Material (ETM) via Self-Assembled Monolayers (SAMs) | Charge Diffusion Length, Thermal/Photochemical Stability, Defect Passivation |

| Hybrid Light-Emitting Diodes (LEDs) | Emitter or Host Material | External Quantum Efficiency (EQE), Color Purity, Operational Lifetime |

Exploration of Advanced Functionalization Strategies for Tunable Material Properties

The versatility of the this compound scaffold lies in the reactivity of its amino groups and aromatic backbone, which allows for extensive functionalization. Advanced synthetic strategies are being explored to precisely tune the material's properties for specific applications.

One promising approach is the coupling of amino acids to the diaminofluorene (B97380) backbone. For instance, in the related 2,7-diaminofluorene, (S)-prolinamide has been attached to create potent Hepatitis C Virus (HCV) inhibitors. nih.gov This demonstrates the feasibility of using the amino groups as anchors for complex side chains, which can be used to control solubility, intermolecular interactions, and biological activity.

Another powerful technique is the Sonogashira coupling reaction, which has been used to functionalize 2,7-dibromofluoren-9-one with pyridyl moieties. mdpi.com This strategy allows for the extension of the conjugated π-system, which directly impacts the compound's absorption and emission properties, making it suitable for optoelectronic applications like organic light-emitting diodes (OLEDs) and sensors. mdpi.com Applying such cross-coupling reactions to a halogenated precursor of this compound could yield novel materials with tailored photophysical characteristics.

Furthermore, the development of copolymers offers a pathway to high-performance materials. By incorporating fluorene-containing diamines into polyimide chains, researchers have created films with low dielectric constants, high thermal stability, and improved hydrophobicity. mdpi.com this compound could serve as a valuable monomer in the synthesis of advanced polyimides for applications in microelectronics and aerospace.

| Functionalization Strategy | Targeted Property | Potential Application |

| Amide Coupling | Solubility, Chirality, Biological Activity | Pharmaceuticals, Chiral Sensors |

| Cross-Coupling (e.g., Sonogashira) | π-Conjugation, Photoluminescence | OLEDs, Organic Photovoltaics, Sensors |

| Polymerization (e.g., Polyimides) | Thermal Stability, Dielectric Constant | Microelectronics, Aerospace Materials |

Development of Sustainable Synthesis and Application Methodologies

As the applications for fluorenone derivatives expand, there is a growing need for sustainable and environmentally friendly synthesis methods. "Green chemistry" principles are becoming central to the development of new synthetic routes for these compounds.

A highly efficient and green method for synthesizing the core fluorenone structure involves the aerobic oxidation of 9H-fluorenes. This process can be conducted under ambient conditions using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH), yielding 9-fluorenones in high purity. rsc.org This approach avoids the use of harsh or toxic oxidizing agents commonly employed in traditional organic synthesis.

Solvent-free reaction conditions represent another key aspect of sustainable chemistry. Researchers have demonstrated the synthesis of fluorenone derivatives, such as fluorenone azines, by grinding reagents together in a mortar and pestle with a solid acid catalyst, completely eliminating the need for reaction solvents. scribd.com Adopting these methodologies for the synthesis and modification of this compound would significantly reduce the environmental footprint of its production.

The concept of "green synthesis" also extends to using biological components. While still an emerging area for this class of compounds, methodologies using plant extracts or microbial systems for the synthesis of nanomaterials are gaining traction and could inspire future bio-assisted pathways for producing functionalized fluorenones. mdpi.com

Challenges and Opportunities in the Field of this compound Research

The field of this compound research is poised for significant growth, but it also faces several challenges that must be addressed to unlock its full potential.

Opportunities:

Advanced Materials: The rigid, conjugated structure of the fluorenone core, combined with the reactive amino groups, makes it an ideal building block for high-performance polymers, organic semiconductors, and supramolecular assemblies. mdpi.commdpi.com

Optoelectronics: By tuning its electronic structure through functionalization, derivatives of this compound could be developed for next-generation solar cells, LEDs, and sensors. nih.govmdpi.com

Pharmaceuticals: The broader fluorene family has shown diverse biological activities. wikipedia.org The specific stereoelectronic profile of this compound makes it an intriguing scaffold for medicinal chemistry exploration.

Challenges:

Scalable Synthesis: Developing cost-effective and scalable synthetic routes that provide high yields and purity is crucial for the commercial viability of any new material derived from this compound.

Isomer Purity: The synthesis of specific isomers like this compound can be complex, often yielding mixtures of isomers (e.g., 2,7-diamino). Achieving high isomeric purity is a significant synthetic hurdle that must be overcome for consistent material properties.

Structure-Property Relationships: A thorough understanding of how different functional groups at the 2, 6, and 9 positions influence the material's electronic, optical, and physical properties is still needed. This requires extensive computational modeling and empirical studies to guide rational material design.

Long-Term Stability: For applications in optoelectronics, the long-term photostability and thermal stability of materials derived from this compound will be a critical factor determining their practical utility.

Addressing these challenges will require interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers. The opportunities, however, are substantial, positioning this compound as a promising platform for future scientific and technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.